molecular formula C8H10O2 B1594612 2,4-Dimethylbenzene-1,3-diol CAS No. 634-65-1

2,4-Dimethylbenzene-1,3-diol

Cat. No.: B1594612
CAS No.: 634-65-1
M. Wt: 138.16 g/mol
InChI Key: RJWLXGOSIRVRAR-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1,3-diol is an organic compound with the chemical formula C8H10O2. It is also known as this compound. This compound is a white crystalline solid with a distinctive aromatic odor. It is soluble in alcoholic solvents such as ethanol, methanol, and propanol, and slightly soluble in water .

Preparation Methods

2,4-Dimethylbenzene-1,3-diol can be synthesized through the methylation of toluene. A common method involves the use of methyl magnesium bromide or methyl magnesium iodide to react with cresol . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2,4-Dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethylbenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzene-1,3-diol involves its interaction with molecular targets and pathways. In cosmetics, it acts as a whitening agent by inhibiting the production of melanin. This is achieved through the inhibition of tyrosinase, an enzyme involved in melanin synthesis .

Comparison with Similar Compounds

2,4-Dimethylbenzene-1,3-diol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific applications in cosmetics and its distinct chemical properties that make it suitable for various industrial and research purposes.

Properties

IUPAC Name

2,4-dimethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-4-7(9)6(2)8(5)10/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLXGOSIRVRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212809
Record name 2,4-Dimethylresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-65-1
Record name 2,4-Dimethylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylresorcinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.194
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Synthesis routes and methods I

Procedure details

A solution of 2,4-dihydroxy-3-methylbenzaldehyde (30.0 g, 197 mmol) with isopropanol (3 L) was ice-cooled in a 5 L 3-neck flask fitted with a magnetic stirrer. Phosphoric acid (4 mL) and d10% palladium on carbon were added and the solution was sparged with nitrogen, then hydrogen. When uptake was judged to be complete (c. 1.5 hour) the solution was again sparged with nitrogen and then filtered through Celite®. The solvent was stripped off, the residue taken up in ethyl acetate, and the resulting solution washed with water (4×100 mL). The water washes were back-extracted with ethyl acetate and the combined organic layers dried over sodium sulfate and stripped down. Sublimation (95°, 0.05 torr) afforded a colorless solid (19.6 g, 72%). M.p. 107°-8° C. (Lit. 108°-109° C. [W. Baker et al., J. Chem. Soc., 2834-5 (1949).]). NMR (DMSO-d6): δ 1.969 (s, 3H), 2.037 (s, 3H), 6.220 (d, J=8.1 hz, 1H), 6.637 (d, J=8.1 hz, 1H), 7.929 (s, 1H), and 8.785 (s, 1H).
Quantity
30 g
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4 mL
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0 (± 1) mol
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3 L
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Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of compound 8 (0.90 g, 5.9 mmol) and NaBH3CN (1.1 g, 17.7 mmol) in THF (36 mL) was slowly added 1 M HCl (17.7 mL) to keep pH of the mixture at 3. The mixture was stirred at room temperature for 3 h. Water (50 mL) was added, and then the mixture was extracted with diethyl ether (50 mL×3). The combined organic layers were dried over Na2SO4 and then evaporated. The obtained white powder (0.58 g, 70%) was used to next step without further purification. 1H-NMR (CDCl3, 400 MHz): δ6.85 (1H, d, J=8.1 Hz), 6.37 (1H, d, J=8.1 Hz), 2.22 (3H, s), 2.19 (3H, s). 13C-NMR (CDCl3, 100 MHz) δ152.8, 127.6, 115.1, 109.9, 107.0, 15.5, 8.2.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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